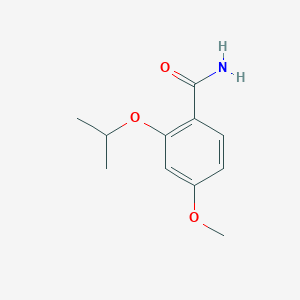
2,5,5-Trimethyl-cyclohex-3-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-cyclohex-3-enone is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 2 and 5 on the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-cyclohex-3-enone can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5,5-trimethyl-cyclohexanone using a palladium catalyst. The reaction typically occurs under mild conditions, with the presence of hydrogen gas to facilitate the removal of hydrogen atoms from the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2,5,5-trimethyl-cyclohexanol. This process uses oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethyl-cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to 2,5,5-trimethyl-cyclohexanone.
Substitution: The enone group allows for nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as organocopper compounds and Grignard reagents are employed for nucleophilic addition.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 2,5,5-Trimethyl-cyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-cyclohex-3-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,5-trimethyl-cyclohex-3-enone involves its ability to undergo nucleophilic addition reactions due to the presence of the enone group. This group makes the compound electrophilic, allowing it to react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler enone without the methyl substitutions.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: A hydroxylated derivative with similar structural features.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another derivative with additional functional groups.
Uniqueness
2,5,5-Trimethyl-cyclohex-3-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
58795-34-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-4-5-9(2,3)6-8(7)10/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
IVSKDXCSHZLVON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)








